![molecular formula C11H7F6NO B2592160 (3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one CAS No. 478040-72-1](/img/structure/B2592160.png)
(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one
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Description
(3E)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}but-3-en-2-one is a trifluoromethylated compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, a substrate, and a catalyst in various laboratory experiments. It is a highly stable compound with a low melting point, which makes it an ideal choice for a range of applications. This compound has been studied extensively in the past few decades and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) derivatives find significant use in protecting crops from pests. One notable example is Fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit superior pest control properties compared to traditional phenyl-containing insecticides due to the combination of the fluorine atom’s unique physicochemical properties and the pyridine moiety .
Pharmaceuticals and Veterinary Products
Several TFMP derivatives are also employed in the pharmaceutical and veterinary industries. Notably, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The biological activities of TFMP derivatives are attributed to the synergistic effects of the fluorine atom and the pyridine structure .
Molecularly Imprinted Polymers (MIPs)
The deposition of thiophene derivatives with a –PhCF~3~ group via in situ electrochemical oxidation on electrode surfaces is promising for creating molecularly imprinted polymers (MIPs). These MIPs can interact with synthetic stimulants containing primary, secondary, and tertiary amino groups, such as 2-AI, buphedrone, and naphyrone .
Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists
In the context of pain management, the meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves. The neurotransmitter calcitonin gene-related peptide (CGRP) receptor antagonists, which contain a trifluoromethyl group, play a role in this domain .
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO/c12-10(13,14)7-1-3-8(4-2-7)18-6-5-9(19)11(15,16)17/h1-6,18H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADWVYOBUOUJB-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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